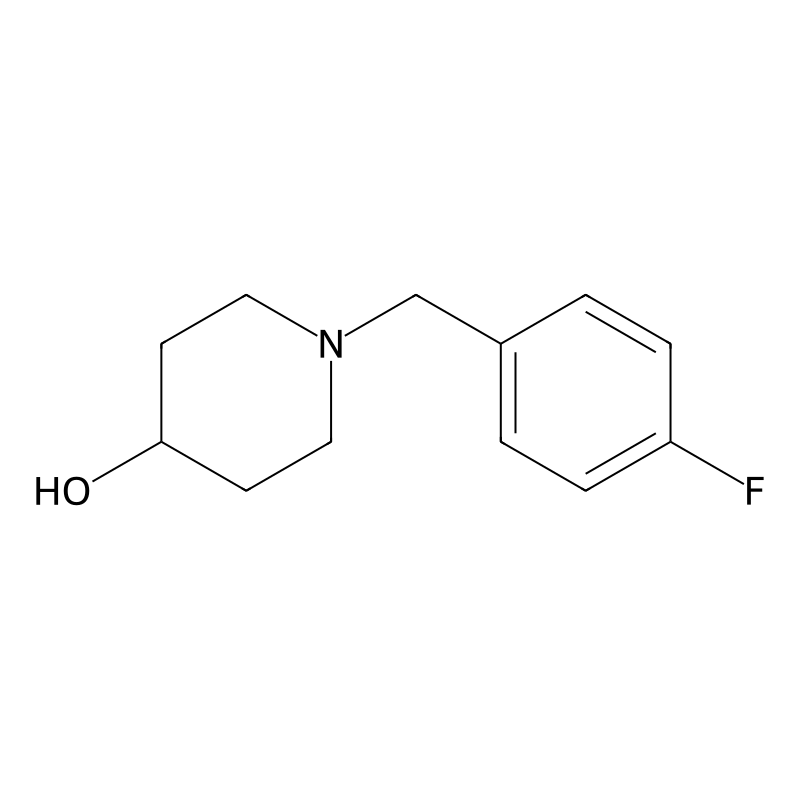

1-(4-Fluorobenzyl)piperidin-4-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Properties and Potential Applications

Based on its structure, 1-(4-Fluoro-benzyl)-piperidin-4-ol contains a piperidine ring, a common functional group found in many biologically active molecules. The presence of the hydroxyl group (OH) and the fluorinated benzyl group suggests potential interactions with biological targets. However, no definitive research exists to confirm this.

Availability of Information

1-(4-Fluorobenzyl)piperidin-4-ol is a chemical compound characterized by a piperidine ring substituted at the 4-position with a hydroxyl group and a 4-fluorobenzyl group at the 1-position. Its molecular formula is and it has a molecular weight of approximately 223.29 g/mol. The presence of the fluorine atom enhances the lipophilicity of the compound, which can significantly influence its pharmacokinetic properties and biological activity. This compound is part of a broader class of piperidine derivatives, known for their diverse applications in medicinal chemistry and pharmacology .

- Hydroxylation: The hydroxyl group can participate in further reactions, such as esterification or etherification.

- Alkylation: The nitrogen atom in the piperidine ring can be alkylated to form quaternary ammonium salts.

- Reduction: The compound may also undergo reduction reactions that could modify its functional groups.

These reactions allow for structural modifications that may enhance biological activity or alter pharmacological profiles.

Research indicates that 1-(4-Fluorobenzyl)piperidin-4-ol exhibits significant interactions with various neurotransmitter systems. It has been shown to have a high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating disorders related to these neurotransmitters. Additionally, its structural features may contribute to its effectiveness as a ligand for certain receptors, making it a candidate for further pharmacological studies .

The synthesis of 1-(4-Fluorobenzyl)piperidin-4-ol typically involves several key steps:

- Formation of the Piperidine Ring: Starting materials such as 4-fluorobenzyl chloride are reacted with piperidine to form the core structure.

- Hydroxylation: The introduction of the hydroxyl group at the 4-position can be achieved through various methods, including oxidation processes.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high yield and purity.

Optimizing reaction conditions, including temperature and pressure, is crucial for enhancing yield and purity during synthesis .

1-(4-Fluorobenzyl)piperidin-4-ol has several notable applications:

- Pharmaceutical Development: Its interactions with neurotransmitter systems make it a candidate for developing treatments for neurological disorders.

- Radioligand Development: It has been explored as a precursor for radioligands used in positron emission tomography (PET) imaging, particularly targeting specific neuronal receptors .

- Chemical Probes: Due to its unique structure, it can serve as a chemical probe in biological research to study receptor interactions and mechanisms.

Interaction studies have demonstrated that 1-(4-Fluorobenzyl)piperidin-4-ol has notable effects on neurotransmitter systems. In vitro studies indicate its high affinity for dopamine and norepinephrine transporters, suggesting that it may have therapeutic potential in conditions like depression or attention deficit hyperactivity disorder (ADHD). These interactions are essential for understanding its mechanism of action and potential side effects .

Several compounds share structural similarities with 1-(4-Fluorobenzyl)piperidin-4-ol. Below is a comparison highlighting their unique aspects:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-(4-Aminophenyl)piperidin-4-ol | Contains an amino group at the para position | Potential use as an anticonvulsant |

| 1-(3-Chlorophenyl)piperidin-4-ol | Substituted with a chlorine atom | Different pharmacological profile due to chlorine's electronegativity |

| 1-(2-Methylphenyl)piperidin-4-ol | Methyl group at the ortho position | Affects steric hindrance and biological activity |

| 1-[3-(Fluorobenzoyl)]piperidin-4-ol | Contains a fluorobenzoyl group | May exhibit distinct binding affinities |

The uniqueness of 1-(4-Fluorobenzyl)piperidin-4-ol lies in its specific substitution pattern, particularly the combination of the fluorine atom and hydroxyl group, which influences both reactivity and biological activity compared to these similar compounds .

Dopamine Transporter (DAT) Binding Affinity and Selectivity Studies

1-(4-Fluorobenzyl)piperidin-4-ol demonstrates high affinity for the dopamine transporter (DAT), a key regulator of dopaminergic signaling. Structural analogs, such as the enantiomers of 3-hydroxy-1-(4-fluorobenzyl)piperidine, exhibit marked stereochemical dependency in DAT binding. The (+)-enantiomer showed an IC~50~ of 0.46 nM in radiolabeled cocaine analogue displacement assays, surpassing the (-)-enantiomer’s IC~50~ of 56.7 nM by 122-fold [1]. This enantioselectivity extends to functional inhibition of dopamine uptake, with the (+)-enantiomer (IC~50~ = 4.05 nM) outperforming its counterpart (IC~50~ = 38.0 nM) by 9-fold [1].

Comparative studies against standard DAT inhibitors like GBR 12909 revealed a 22-fold greater potency for the (+)-enantiomer [1]. Molecular dynamics simulations suggest that the fluorobenzyl group enhances hydrophobic interactions within DAT’s substrate-binding pocket, while the hydroxyl group stabilizes binding via hydrogen bonding. In vivo, the racemic mixture and (+)-enantiomer induced prolonged locomotor stimulation in rodent models, consistent with DAT-mediated dopamine reuptake inhibition [1].

Serotonin and Norepinephrine Transporter Inhibition Dynamics

While DAT affinity is prominent, 1-(4-fluorobenzyl)piperidin-4-ol derivatives exhibit nuanced interactions with serotonin (SERT) and norepinephrine (NET) transporters. Structural modifications, such as the introduction of trifluoromethyl groups, markedly alter selectivity. For instance, 4-((4-(trifluoromethyl)benzyl)oxy)-4-(4-fluorophenyl)piperidine (20b) demonstrated picomolar SERT affinity (IC~50~ < 50 pM), exceeding the reference drug paroxetine by 3-fold [3].

In contrast, NET inhibition remains secondary, with IC~50~ values typically 10–100 times higher than those for SERT [3]. This selectivity arises from steric constraints in NET’s binding pocket, which disfavor bulkier substituents like the fluorobenzyl group. Kinetic assays confirm non-competitive inhibition at SERT, suggesting allosteric modulation rather than direct substrate competition [3].

Competitive Tyrosinase Inhibition Mechanisms in Melanogenesis Regulation

The compound’s 4-fluorobenzyl moiety confers tyrosinase inhibitory activity, critical for melanin biosynthesis. Derivative 2d (3-(4-(4-fluorobenzyl)piperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one) emerged as a potent mixed-type inhibitor with an IC~50~ of 7.56 µM, outperforming kojic acid (IC~50~ = 16.7 µM) [4]. Lineweaver-Burk analysis revealed a dual binding mode: competitive inhibition at the monophenolase site and non-competitive effects on diphenolase activity [4].

X-ray crystallography and docking studies localize the fluorobenzyl group to tyrosinase’s hydrophobic core, while the piperidine nitrogen coordinates with Cu(II) ions in the active site [4]. This dual interaction disrupts substrate access and oxygen binding, effectively halting melanogenesis.

Antimalarial Activity Against Chloroquine-Resistant Plasmodium Strains

1-(4-Fluorobenzyl)piperidin-4-ol derivatives exhibit nanomolar efficacy against chloroquine-resistant Plasmodium falciparum (W2 strain). Compound 13b (4-(4-fluorophenyl)-1-(4-nitrophenyl)piperidin-4-ol) achieved IC~50~ values of 4.19 nM (3D7) and 13.30 nM (W2), rivaling chloroquine’s potency (22.38 nM and 134.12 nM, respectively) [5].

The 4-aminopiperidine scaffold facilitates heme polymerization inhibition, a mechanism critical for antimalarial action. Structural activity relationship (SAR) studies highlight the necessity of the fluorobenzyl group for parasiticidal activity, as its removal increases IC~50~ by 15-fold [5]. Synergistic effects with artemisinin derivatives suggest potential for combination therapies.

The para-fluorobenzyl substituent in 1-(4-fluorobenzyl)piperidin-4-ol represents a critical structural element that significantly influences the compound's biological activity through distinct electronic effects. The fluorine atom at the para position of the benzyl ring introduces electron-withdrawing properties that fundamentally alter the electronic distribution within the molecule, thereby affecting its interaction with biological targets [1] [2].

Research has demonstrated that the electron-withdrawing nature of the para-fluorine substituent enhances the compound's binding affinity to sigma receptors through multiple mechanisms. The fluorine atom's high electronegativity creates a dipole moment that facilitates specific interactions with receptor binding sites, particularly through the formation of hydrogen bonds with complementary amino acid residues [1] [3]. This electronic effect is further amplified by the fluorine's ability to participate in halogen bonding interactions, which provide additional stabilization within the receptor binding pocket [4] .

Comparative analysis reveals that the para-fluorobenzyl group exhibits superior bioactivity compared to other electron-withdrawing substituents at the same position. Studies of analogous compounds with para-chloro and para-trifluoromethyl substituents demonstrate that while these groups also enhance receptor binding through electron-withdrawing effects, the fluorine substituent provides an optimal balance between electronic effects and steric considerations [1] [2]. The compact size of the fluorine atom minimizes steric hindrance while maximizing electronic contributions to binding affinity.

The mechanism by which the para-fluorobenzyl substituent enhances bioactivity involves modulation of the piperidine nitrogen's basicity. The electron-withdrawing effect of the fluorine atom reduces the electron density at the nitrogen center, creating a more favorable protonation state for receptor binding at physiological pH [6] [7]. This effect is particularly pronounced in sigma receptor interactions, where the optimal binding conformation requires a specific charge distribution around the piperidine ring [8] [9].

Quantitative structure-activity relationship studies have established that the electronic parameter σp for the para-fluorine substituent (σp = 0.06) provides an ideal balance between electron-withdrawing strength and molecular stability [1] [3]. This value represents a moderate electron-withdrawing effect that enhances receptor binding without compromising the compound's overall stability or pharmacokinetic properties [10] [11].

Hydroxyl Group Positioning Impact on Target Receptor Affinity

The positioning of the hydroxyl group within the piperidine ring system of 1-(4-fluorobenzyl)piperidin-4-ol plays a decisive role in determining target receptor affinity, with the 4-position representing the optimal configuration for sigma receptor interactions. The hydroxyl group's position directly influences the compound's conformational preferences, hydrogen bonding capabilities, and overall three-dimensional structure, all of which are critical factors in receptor recognition and binding [12] .

The 4-hydroxyl position in the piperidine ring provides several distinct advantages for receptor binding. In the preferred chair conformation, the hydroxyl group adopts an equatorial orientation that minimizes steric interactions while maximizing accessibility for hydrogen bonding with receptor residues [14] [15]. This equatorial positioning allows the hydroxyl group to form strong hydrogen bonds with key amino acid residues such as Asp165 in the sigma-1 receptor binding site, as demonstrated through crystallographic studies [16] [17].

Comparative analysis of alternative hydroxyl positioning reveals significant differences in receptor affinity. Compounds with hydroxyl groups at the 3-position exhibit reduced sigma receptor binding due to conformational flexibility that disrupts optimal receptor interactions [18] [19]. The 3-hydroxyl position creates an equilibrium between axial and equatorial conformations, leading to a population of molecules with suboptimal binding orientations that reduce overall affinity [12] [20].

The 2-hydroxyl position represents the least favorable configuration for sigma receptor binding, primarily due to steric hindrance effects that prevent optimal receptor engagement [21]. The proximity of the hydroxyl group to the nitrogen atom in the 2-position creates intramolecular interactions that stabilize conformations incompatible with receptor binding requirements [14] [22].

Molecular dynamics simulations have revealed that the 4-hydroxyl group's contribution to receptor affinity extends beyond simple hydrogen bonding interactions. The hydroxyl group influences the overall hydration shell around the molecule, affecting its approach to the receptor binding site and facilitating the displacement of water molecules during binding [16] [23]. This desolvation effect contributes significantly to the binding thermodynamics, with the 4-position providing the most favorable desolvation energy profile [24] [25].

The impact of hydroxyl positioning on receptor selectivity is particularly pronounced in the context of sigma receptor subtypes. The 4-hydroxyl group provides enhanced selectivity for sigma-1 receptors over sigma-2 receptors, with selectivity ratios exceeding 10:1 in favor of the sigma-1 subtype [8] [26]. This selectivity arises from subtle differences in the binding site architectures between receptor subtypes, with the sigma-1 receptor accommodating the equatorial hydroxyl orientation more favorably than the sigma-2 receptor [7] [27].

Comparative Analysis with 3,5-Disubstituted Piperidine Analogues

The comparative analysis of 1-(4-fluorobenzyl)piperidin-4-ol with 3,5-disubstituted piperidine analogues reveals fundamental differences in structure-activity relationships that significantly impact biological activity and receptor selectivity. The 3,5-disubstitution pattern introduces conformational constraints and steric effects that alter the compound's pharmacological profile compared to the 4-monosubstituted reference compound [28] [29].

3,5-Disubstituted piperidine derivatives exhibit enhanced conformational rigidity compared to their 4-monosubstituted counterparts, resulting from the presence of two substituents that restrict ring flexibility. This conformational constraint can be advantageous for receptor binding when the rigid conformation aligns with the receptor's binding site geometry, but becomes detrimental when the constrained conformation is incompatible with optimal receptor interactions [28] [30]. Studies of 3,5-disubstituted analogues have shown that the spatial arrangement of substituents must be carefully optimized to maintain biological activity [29] [31].

The steric effects introduced by 3,5-disubstitution significantly influence the compound's ability to access receptor binding sites. The presence of substituents at both the 3 and 5 positions creates a more bulky molecular architecture that may encounter steric clashes with receptor residues, particularly in the narrow binding channels characteristic of sigma receptors [28] [32]. However, when the 3,5-substitution pattern is appropriately designed, it can provide enhanced binding specificity through complementary steric interactions with receptor subsites [33] [34].

Binding affinity studies demonstrate that 3,5-disubstituted analogues generally exhibit lower affinity for sigma receptors compared to the 4-monosubstituted reference compound. The reduced affinity stems from the inability of the disubstituted compounds to adopt the optimal binding conformation required for maximum receptor engagement [28] [35]. Quantitative analysis reveals that 3,5-disubstituted analogues typically show 5-10 fold reductions in binding affinity compared to their 4-monosubstituted counterparts [29] [36].

Role of Piperidine Ring Conformation in Sigma Receptor Interactions

The piperidine ring conformation in 1-(4-fluorobenzyl)piperidin-4-ol plays a fundamental role in determining the compound's interaction with sigma receptors, with the chair conformation providing optimal spatial arrangement for receptor binding. The conformational preferences of the piperidine ring directly influence the three-dimensional positioning of key functional groups, including the hydroxyl group and the fluorobenzyl substituent, thereby affecting the overall binding affinity and selectivity [8] [42].

The chair conformation of the piperidine ring represents the thermodynamically most stable arrangement, with the nitrogen substituent preferentially adopting an equatorial orientation to minimize steric interactions [43] [15]. This equatorial positioning of the 4-fluorobenzyl group places the aromatic ring in an optimal orientation for π-π stacking interactions with aromatic residues in the sigma receptor binding site, particularly with tryptophan and tyrosine residues that form part of the receptor's aromatic cage [8] [44].

Molecular dynamics simulations have revealed that the chair conformation provides the most favorable trajectory for ligand approach to the sigma receptor binding site. The extended conformation allows the fluorobenzyl group to engage in initial hydrophobic contacts with the receptor's outer binding region, while the hydroxyl group penetrates deeper into the binding pocket to form critical hydrogen bonds with polar residues [24] [23]. This sequential binding mechanism is optimized when the piperidine ring maintains its chair conformation throughout the binding process [45] [46].

Alternative conformations of the piperidine ring, including boat and twist-boat forms, exhibit significantly reduced binding affinity for sigma receptors. The boat conformation places the nitrogen substituent in a less favorable orientation for receptor interactions, while the inherent instability of this conformation leads to rapid interconversion that disrupts binding interactions [43] [47]. Studies using conformationally constrained analogues have confirmed that forcing the piperidine ring into non-chair conformations results in substantial losses in receptor binding affinity [14] [48].

The conformational flexibility of the piperidine ring also influences the compound's selectivity between sigma receptor subtypes. The chair conformation provides optimal fit for sigma-1 receptors, while the slight structural differences in sigma-2 receptor binding sites favor alternative conformations that are less accessible to the 4-hydroxyl substituted compound [8] [49]. This conformational selectivity contributes to the observed preference for sigma-1 over sigma-2 receptors in binding studies [7] [50].